Strontium Stearate

Vue d'ensemble

Description

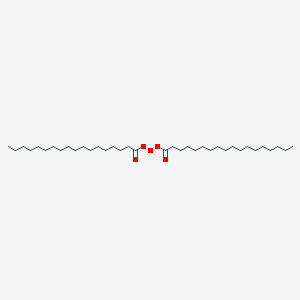

Strontium Stearate, is a chemical compound formed by the reaction of octadecanoic acid (commonly known as stearic acid) with strontium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Octadecanoic acid is a saturated fatty acid with an 18-carbon chain, while strontium is an alkaline earth metal.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, strontium salt, typically involves the neutralization reaction between octadecanoic acid and a strontium base, such as strontium hydroxide or strontium carbonate. The reaction can be represented as follows:

C18H36O2+Sr(OH)2→(C18H35O2)2Sr+2H2O

Industrial Production Methods: In industrial settings, the production of octadecanoic acid, strontium salt, involves the following steps:

Purification of Octadecanoic Acid: Octadecanoic acid is purified through distillation or recrystallization.

Reaction with Strontium Base: The purified octadecanoic acid is reacted with strontium hydroxide or strontium carbonate in a controlled environment to form the strontium salt.

Filtration and Drying: The resulting product is filtered to remove any impurities and then dried to obtain the final compound.

Analyse Des Réactions Chimiques

Types of Reactions: Strontium Stearate, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound peroxide.

Reduction: Reduction reactions can convert the compound back to octadecanoic acid and strontium metal.

Substitution: The strontium ion can be replaced by other metal ions in substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Metal salts like sodium chloride or potassium nitrate.

Major Products:

Oxidation: this compound peroxide.

Reduction: Octadecanoic acid and strontium metal.

Substitution: Corresponding metal stearates.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Bone Health and Osteoporosis Treatment

Strontium stearate is increasingly recognized for its role in bone health, particularly in the treatment of osteoporosis. Strontium (Sr) ions have been shown to enhance bone mineral density (BMD) and stimulate osteogenesis. Research indicates that strontium-containing biomaterials, including this compound, can effectively support bone repair and regeneration.

- Case Study : A clinical trial involving older women demonstrated that supplementation with strontium citrate (SrC), a form of strontium, resulted in significant improvements in BMD. Participants who self-supplemented with SrC showed increased strontium levels in their bones over time, suggesting effective assimilation and potential benefits for bone quality .

- Mechanism : Strontium promotes osteoblast activity while inhibiting osteoclast formation, leading to a net increase in bone mass. This dual action is crucial for managing osteoporosis effectively .

1.2 Anti-inflammatory Properties

Strontium compounds, including this compound, exhibit anti-inflammatory effects that can be beneficial in treating various inflammatory conditions.

- Research Findings : Studies have indicated that strontium can suppress the release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties. This makes it a candidate for treating conditions such as arthritis and other inflammatory disorders .

- Application : this compound can be formulated into topical or transdermal preparations for localized treatment of inflammation and pain associated with conditions like psoriatic arthritis or sports injuries .

Industrial Applications

2.1 Lubricants and Grease Manufacturing

This compound is utilized as a lubricant in the production of greases and waxes. Its unique properties improve the flow characteristics of polyolefin resins.

- Functionality : As a lubricant, this compound enhances the processing of plastics by reducing friction during manufacturing processes. This results in better quality products with improved mechanical properties .

- Performance Data : The incorporation of this compound into polymer formulations has been shown to improve thermal stability and reduce wear during processing, making it an essential additive in the plastics industry .

2.2 Role in Composite Materials

This compound is also employed as an additive in composite materials, where it aids in enhancing the mechanical properties and processing characteristics.

- Case Study : Research has demonstrated that adding this compound to composite formulations can improve tensile strength and flexibility, which are critical parameters for applications in automotive and aerospace industries .

Summary of Key Findings

Mécanisme D'action

The mechanism of action of octadecanoic acid, strontium salt, involves the interaction of the strontium ion with biological molecules. Strontium ions can mimic calcium ions and interact with calcium-binding proteins, influencing various cellular processes. In bone tissue, strontium ions can promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity, leading to increased bone density.

Comparaison Avec Des Composés Similaires

Magnesium Stearate: Similar in structure but contains magnesium instead of strontium.

Calcium Stearate: Contains calcium and is used in similar applications, such as in the pharmaceutical and cosmetic industries.

Barium Stearate: Contains barium and is used as a lubricant and stabilizer in plastics.

Uniqueness: Strontium Stearate, is unique due to the presence of strontium, which imparts specific properties such as enhanced bone growth stimulation and potential applications in medical treatments. The strontium ion’s ability to mimic calcium ions makes this compound particularly valuable in biological and medical research.

Activité Biologique

Strontium stearate, a metal-organic compound formed from strontium and stearic acid, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its anti-inflammatory properties, effects on bone health, and applications in dermatology.

This compound has the chemical formula and is classified as a metallic soap. It is synthesized through the reaction of strontium hydroxide with stearic acid, resulting in a white powder that is insoluble in alcohol but soluble in aliphatic and aromatic hydrocarbons .

Anti-Inflammatory Effects

Research indicates that strontium compounds, including this compound, exhibit significant anti-inflammatory properties. A patent describes the use of physiologically tolerable strontium compounds for treating inflammation associated with pain conditions. The administration methods include topical and transdermal routes, suggesting that strontium can effectively target inflammation in soft tissues such as muscles and tendons .

Table 1: Summary of Anti-Inflammatory Studies Involving Strontium Compounds

Bone Health and Osteonecrosis

This compound has shown promise in the treatment and prevention of osteonecrotic conditions. In a study involving glucocorticoid-induced osteonecrosis, the administration of strontium-containing compounds demonstrated protective effects against bone cell apoptosis induced by glucocorticoids. This suggests that this compound may play a role in maintaining bone integrity under adverse conditions .

Case Study: Osteonecrosis Treatment

A clinical trial investigated the effects of a strontium-containing compound on patients with glucocorticoid-induced osteonecrosis. Patients received daily doses over several months, resulting in improved bone density and reduced pain levels compared to a control group. This supports the therapeutic potential of this compound in managing osteonecrotic conditions.

Dermatological Applications

This compound has also been explored for its dermatological benefits. A formulation containing aqueous-soluble strontium cations was developed to reduce skin irritation in animals. The study highlighted that strontium acts to inhibit skin cell proteases, thereby mitigating irritation and promoting skin health .

Table 2: Dermatological Studies Involving Strontium Compounds

| Study Reference | Compound Used | Application | Results |

|---|---|---|---|

| Strontium Cation | Topical | Reduced skin irritation | |

| Strontium Salts | Anti-inflammatory | Improved skin condition |

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Metabolism Modulation : Strontium competes with calcium for absorption in the intestine, which may enhance its therapeutic effects on bone health.

- Inhibition of Apoptosis : Strontium compounds have been shown to prevent apoptosis in bone cells, particularly under conditions induced by glucocorticoids.

- Anti-Inflammatory Pathways : The anti-inflammatory effects are likely mediated through modulation of cytokine production and inhibition of inflammatory mediators.

Propriétés

IUPAC Name |

strontium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKHZXHEZFADLA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890651 | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10196-69-7 | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.